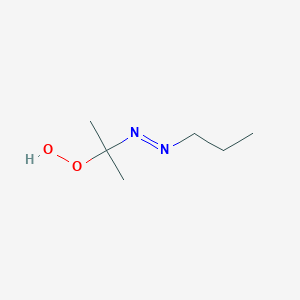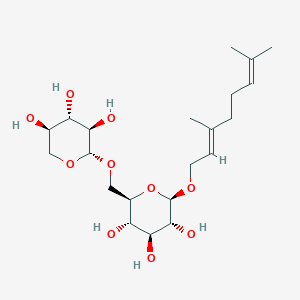
Ofloxacin O-glucuronide
Overview
Description
Ofloxacin O-glucuronide is a metabolite of Ofloxacin, a synthetic fluoroquinolone antibacterial agent . Ofloxacin is used for the treatment of bacterial infections in many parts of the body, including the respiratory tract, kidney, skin, soft tissue, and urinary tract . It works by interfering with the bacterium’s DNA .
Synthesis Analysis
The synthesis of glucuronides, including Ofloxacin O-glucuronide, involves both synthetic and biological aspects . Synthetic methods for all classes of glucuronides are reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection .Chemical Reactions Analysis
The oxidative degradation of Ofloxacin by sulfate free radicals in the UV/Oxone/Co2+ oxidation process was investigated . The degradation pathways mainly encompassed ring openings at both the piperazinyl substituent and the quinolone moiety .Physical And Chemical Properties Analysis
Ofloxacin is an off-white to pale yellow crystalline powder . The molecule exists as a zwitterion at the pH conditions in the small intestine . The relative solubility characteristics of Ofloxacin at room temperature indicate that it is considered to be soluble in aqueous solutions with pH between 2 and 5 .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Ofloxacin O-glucuronide is a metabolite of the antibiotic ofloxacin, which is crucial in pharmacokinetic studies. It helps researchers understand the drug’s metabolism and excretion patterns. The formation of this glucuronide conjugate indicates phase II metabolism, where the body makes the drug more water-soluble for excretion .
Analytical Chemistry
In analytical chemistry, Ofloxacin O-glucuronide serves as a standard for developing sensitive detection methods for ofloxacin in biological samples. Techniques like potentiometry and voltammetry utilize this metabolite to calibrate sensors and validate the accuracy of analytical instruments .
Biotechnology
The study of Ofloxacin O-glucuronide in biotechnology revolves around its biosynthesis. Researchers explore the use of microbial systems, such as Escherichia coli, to produce glycosylated flavonoids, including Ofloxacin O-glucuronide. This has implications for producing complex molecules in a more sustainable manner .
Environmental Science
Ofloxacin O-glucuronide is also significant in environmental science. It’s used to assess the impact of pharmaceuticals on ecosystems. Studies involve examining the degradation of ofloxacin and its metabolites in various environmental matrices, such as water bodies, to understand their persistence and potential ecological risks .
Pharmacology
In pharmacology, Ofloxacin O-glucuronide’s role is to help elucidate the drug’s mechanism of action and its interactions within the body. It is particularly useful in studying the drug’s efficacy and safety profile, as well as its potential side effects and therapeutic index .
Industrial Applications
While direct references to industrial applications of Ofloxacin O-glucuronide are limited, its parent compound, ofloxacin, is widely used in the pharmaceutical industry. The knowledge of its metabolites, including the O-glucuronide, is essential for developing manufacturing processes, quality control, and ensuring the safety of the drug .
Safety And Hazards
Future Directions
The potentials of a simple solvent treatment technique for improving the physicochemical and mechanical properties of Ofloxacin have been investigated . This treatment could improve the dissolution, flowability, and compressibility of the drug . The treated powder is suitable for the preparation of tablets with few excipients .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O10/c1-10-9-36-20-14-11(7-13(25)15(20)27-5-3-26(2)4-6-27)16(29)12(8-28(10)14)23(35)38-24-19(32)17(30)18(31)21(37-24)22(33)34/h7-8,10,17-19,21,24,30-32H,3-6,9H2,1-2H3,(H,33,34)/t10?,17-,18-,19+,21-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACUZKDACXKMSN-JSQDKGSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238082 | |
| Record name | Ofloxacin O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ofloxacin O-glucuronide | |
CAS RN |
90293-81-5 | |
| Record name | Ofloxacin O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090293815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ofloxacin O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B121741.png)
![1-methyl-3-nitro-5H-pyrido[4,3-b]indole](/img/structure/B121744.png)






![4-(2,5-dioxopyrrol-1-yl)-N-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]butanamide](/img/structure/B121759.png)



![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)
